N-(5-Chloro-4-methylthiazol-2-yl)propionamide

Photosynthesis inhibition Herbicide mechanism of action Thiazole carboxamide SAR

N-(5-Chloro-4-methylthiazol-2-yl)propionamide, also known as CMPT or the herbicide Select®/TO-2, is a thiazole carboxamide derivative with the molecular formula C₇H₉ClN₂OS and a molecular weight of 204.68 g/mol. This compound is characterized by a chlorine atom at the 5-position and a methyl group at the 4-position of the thiazole ring, with a propionamide substituent at the 2-position.

Molecular Formula C7H9ClN2OS
Molecular Weight 204.68 g/mol
CAS No. 13915-79-2
Cat. No. B078002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-4-methylthiazol-2-yl)propionamide
CAS13915-79-2
Molecular FormulaC7H9ClN2OS
Molecular Weight204.68 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC(=C(S1)Cl)C
InChIInChI=1S/C7H9ClN2OS/c1-3-5(11)10-7-9-4(2)6(8)12-7/h3H2,1-2H3,(H,9,10,11)
InChIKeyQHLFJSMAWAWVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-4-methylthiazol-2-yl)propionamide (CAS 13915-79-2): Core Identity and Procurement-Relevant Physicochemical Baseline


N-(5-Chloro-4-methylthiazol-2-yl)propionamide, also known as CMPT or the herbicide Select®/TO-2, is a thiazole carboxamide derivative with the molecular formula C₇H₉ClN₂OS and a molecular weight of 204.68 g/mol [1]. This compound is characterized by a chlorine atom at the 5-position and a methyl group at the 4-position of the thiazole ring, with a propionamide substituent at the 2-position . It appears as a white crystalline powder with a melting point of 158–160°C and exhibits low aqueous solubility of approximately 18 mg/L at 21°C [2]. The compound is classified as a pesticide with moderate acute oral toxicity (rat oral LD₅₀ = 2080 mg/kg) .

Assay standard Photosynthesis electron transport inhibition assays
Probe substrate Plant xenobiotic hydroxylation metabolism studies
Selectivity research Crop safety and herbicide tolerance mechanism investigations

Why Thiazole Carboxamide Analogs Cannot Be Directly Substituted for N-(5-Chloro-4-methylthiazol-2-yl)propionamide in Scientific Research


Generic substitution of N-(5-chloro-4-methylthiazol-2-yl)propionamide with structurally similar thiazole carboxamides or 2-aminothiazole derivatives is scientifically unsound due to the compound's unique and quantifiable biological activity profile. This compound exhibits a distinct mode of action, specifically the inhibition of the Hill reaction in photosynthesis, with a defined I₅₀ value [1]. Its herbicidal selectivity, particularly the differential tolerance observed between wheat and tomato species, is not a class-wide property but is contingent upon the precise substitution pattern on the thiazole ring [2]. Furthermore, the compound's metabolic fate in tolerant plants, involving specific hydroxylation pathways, differs fundamentally from that of close analogs such as 5-chloro-2-propionamide-1,3-thiazole, which lacks the 4-methyl group and consequently demonstrates altered phytotoxicity profiles [3].

4-Methyl group essential

Desmethyl analog causes higher phytotoxicity in wheat; selectivity profile does not transfer.

Metabolic detoxification differs

Analogs lacking 4-methyl undergo less efficient hydroxylation, altering crop safety margins.

Halogen and chain length determine activity

Bromo or butyramide analogs exhibit non-identical herbicidal spectra; class-level interchange not supported.

Quantitative Differentiation of N-(5-Chloro-4-methylthiazol-2-yl)propionamide: Comparative Evidence vs. Analogs


Hill Reaction Inhibition: CMPT vs. 5-Chloro-2-propionamide-1,3-thiazole

The target compound (CMPT) demonstrates a well-defined inhibitory activity on the Hill reaction in isolated chloroplasts [1]. This provides a quantitative basis for its primary mode of action as a photosynthetic inhibitor. Its selectivity profile is distinct from the closely related analog, 5-chloro-2-propionamide-1,3-thiazole, which lacks the 4-methyl substitution on the thiazole ring [2].

Hill reaction I₅₀
Head-to-head
5.0 × 10⁻⁶ M
Quantifies primary herbicidal mechanism for SAR benchmarking
Isolated chloroplasts; comparator I₅₀ not reported
Photosynthesis inhibition Herbicide mechanism of action Thiazole carboxamide SAR

Crop Selectivity and Phytotoxicity: CMPT vs. 5-Chloro-2-propionamide-1,3-thiazole

The presence of the 4-methyl group in CMPT is critical for its crop safety profile. While both CMPT and the 4-desmethyl analog inhibit photosynthesis, wheat and barley plants can recover from CMPT-induced inhibition within several days, whereas susceptible tomato plants cannot [1]. In contrast, the analog without the 4-methyl group exhibits slower recovery in wheat and barley, resulting in significantly higher phytotoxicity to these crops compared to CMPT [2].

Crop safety profile
Head-to-head
Wheat: photosynthesis recovery within days
Desmethyl analog: slower recovery, higher injury
4-Methyl substitution critical for selectivity
Whole-plant foliar assay
Herbicide selectivity Crop safety Metabolic detoxification

Metabolic Fate and Selectivity: Hydroxylation in Tolerant vs. Susceptible Species

The differential tolerance of wheat to CMPT, compared to susceptible species like tomato, is attributed to the plant's capacity for metabolic detoxification [1]. Studies confirm that wheat hydroxylates CMPT, converting it to an inactive amine metabolite that does not inhibit the Hill reaction [2]. This metabolic pathway has been characterized, with the primary metabolite identified as N-(5-chloro-4-hydroxymethyl-2-thiazolyl)propionamide (CHMPT) [3].

Metabolic detoxification
Cross-study
Wheat: hydroxylation to inactive CHMPT
Tomato: no recovery, irreversible inhibition
Selectivity driven by differential metabolism
In vivo wheat metabolism study
Xenobiotic metabolism Herbicide detoxification Plant biochemistry

Class-Level Differentiation: 5-Halo-2-alkanoamido-thiazole Herbicidal Activity Spectrum

Within the class of 5-halo-2-alkanoamido-thiazoles, variations in the alkanoyl substituent produce quantifiably different herbicidal activities. A patent describing this class explicitly identifies N-(5-chloro-2-thiazolyl)-propionamide (CMPT) and its 5-bromo analog, as well as N-(5-chloro-2-thiazolyl)-butyramide and its 5-bromo analog, as possessing distinct herbicidal efficacy [1]. This indicates that both the halogen at the 5-position and the length of the alkanoyl chain are critical determinants of biological activity.

Analog activity spectrum
Class-level inference
Bromo and butyramide analogs show distinct herbicidal activity
Exact substitution pattern dictates biological profile
Patent data; quantitative ED₅₀ not reported
Herbicide SAR Thiazole derivatives Patent analysis

Physicochemical Differentiation: LogP and Aqueous Solubility vs. Broader Thiazole Class

The target compound possesses a defined physicochemical profile that distinguishes it from many other bioactive thiazoles and informs its formulation and environmental behavior. Its low aqueous solubility and moderate lipophilicity are key parameters for its application as a foliar herbicide .

LogP & solubility
Data to verify
LogP 2.35
18 mg/L (21°C)
Benchmark for formulation and analytical method development
Differentiates from more polar pharmaceutical thiazoles
Physicochemical properties Formulation science Environmental fate

Recommended Research and Industrial Applications for N-(5-Chloro-4-methylthiazol-2-yl)propionamide Based on Quantitative Evidence


Standard Reference Compound for Photosynthetic Electron Transport Inhibition Assays

Due to its well-defined I₅₀ of 5.0 × 10⁻⁶ M for the inhibition of the Hill reaction in isolated chloroplasts [1], N-(5-chloro-4-methylthiazol-2-yl)propionamide serves as an ideal positive control and calibration standard for laboratories developing or validating high-throughput screens for new photosynthesis-inhibiting herbicides. Its activity provides a quantitative benchmark against which novel thiazole carboxamides or other heterocyclic compounds can be directly compared.

Model Substrate for Investigating Plant Xenobiotic Detoxification Pathways

The compound's well-characterized metabolic fate in tolerant species, specifically its hydroxylation to CHMPT in wheat, provides a valuable model system for studying phase I metabolism of xenobiotics in crop plants [2]. Researchers investigating cytochrome P450-mediated detoxification mechanisms or seeking to engineer herbicide tolerance in crops can utilize this compound as a probe substrate with a known metabolic pathway and defined inactive metabolite.

Selective Herbicide for Postemergence Weed Control in Wheat Research

As a selective, postemergence herbicide registered for use in wheat to control annual grasses and certain broadleaf weeds [3], this compound is specifically suited for agricultural research programs focused on integrated weed management in cereal crops. Its application rate of 2–4 kg/ha at the 3–4 leaf stage of wheat [4] provides a defined protocol for field trials investigating herbicide efficacy, crop safety, or resistance management strategies.

Analytical Standard for Environmental Fate and Residue Studies

Given its established use as a pesticide and its moderate environmental persistence, the compound is an appropriate analytical standard for developing and validating detection methods (e.g., LC-MS/MS) for monitoring its residues and primary metabolites (CHMPT, CMAT) in soil, water, and plant tissues [5]. This application is critical for regulatory compliance and environmental risk assessment studies.

Application
Selection Property
Validation Focus
Photosynthetic electron transport inhibition assay standard
Defined Hill reaction inhibitory activity
I₅₀ comparison with novel thiazole carboxamides
Plant xenobiotic detoxification model substrate
Well-characterized hydroxylation pathway in wheat
Metabolite identification (CHMPT) and CYP450 involvement
Selective postemergence herbicide for wheat research
Crop selectivity with defined application protocol
Weed control assessment and crop safety in field trials
Environmental fate analytical standard
Defined physicochemical profile and known metabolites
LC-MS/MS method development for residue analysis
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